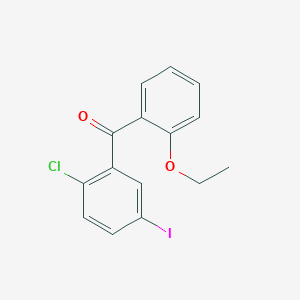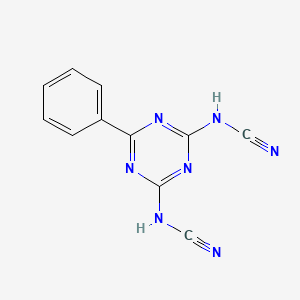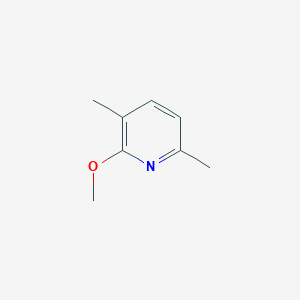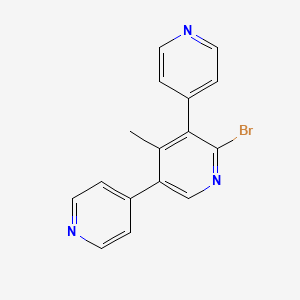
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and three pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine typically involves the bromination of 4-methylpyridine followed by coupling reactions to introduce the pyridine rings. One common method involves the use of palladium-catalyzed Suzuki coupling reactions, where 2-bromo-4-methylpyridine is reacted with pyridine boronic acids under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyridines, coupled heterocycles, and oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine rings can interact with various molecular targets, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: A simpler compound with a single pyridine ring and a bromine atom.
4-Methyl-3,5-dipyridin-4-ylpyridine: Lacks the bromine atom but has a similar pyridine ring structure.
2-Bromo-4-methyl-5-pyridin-4-ylpyridine: Similar structure but with different positioning of the pyridine rings.
Uniqueness
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromine atom, which provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C16H12BrN3 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c1-11-14(12-2-6-18-7-3-12)10-20-16(17)15(11)13-4-8-19-9-5-13/h2-10H,1H3 |
Clave InChI |
KNOHJCOUAUKBEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C2=CC=NC=C2)Br)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
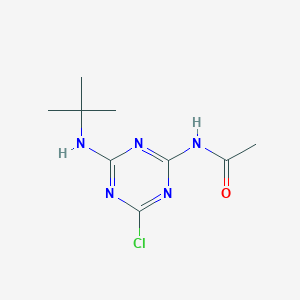
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
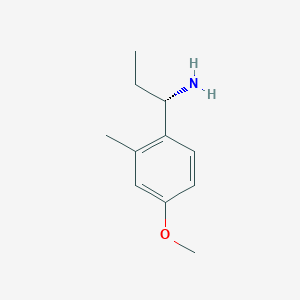
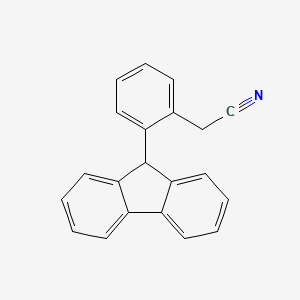
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
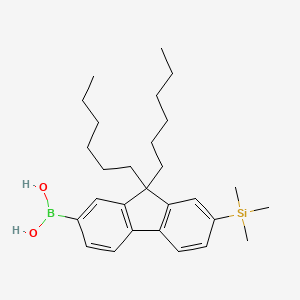
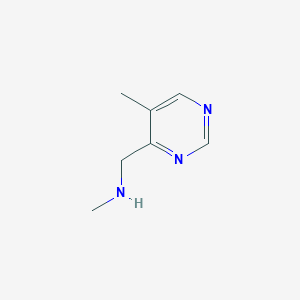
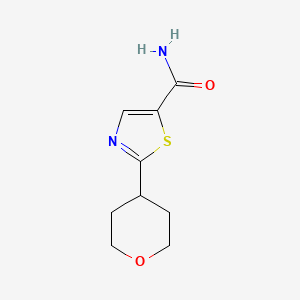
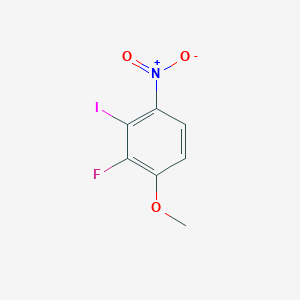
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
